Tremuloidin
Overview
Description
Tremuloidin is an aryl β-D-glucoside that is derived from salicin, where the hydrogen of the 2-hydroxy group is replaced by a benzoyl group. It is found in the leaves and bark of willows and poplars . This compound is known for its presence in various species of the Populus and Salix genera .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tremuloidin can be synthesized through the esterification of salicin with benzoyl chloride in the presence of a base such as pyridine . The reaction typically involves dissolving salicin in a suitable solvent like dichloromethane, followed by the addition of benzoyl chloride and pyridine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound involves the extraction from natural sources such as the bark and leaves of Populus and Salix species . The extraction process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then concentrated and purified using techniques like liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tremuloidin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: It can be reduced to form simpler alcohol derivatives.
Substitution: The benzoyl group in this compound can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides in the presence of bases like pyridine are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Tremuloidin has several scientific research applications:
Mechanism of Action
Tremuloidin exerts its effects primarily through its interaction with biological molecules. It is known to inhibit certain enzymes and interfere with metabolic pathways in plants and microorganisms . The benzoyl group in this compound plays a crucial role in its biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Tremulacin: Another salicin derivative with similar structural features but different biological activities.
Populin: A related compound found in poplar species with distinct pharmacological properties.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, where the 2-hydroxy group of salicin is replaced by a benzoyl group. This modification significantly alters its chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNCAYVELBDRB-BFMVXSJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967366 | |
Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-66-8 | |
Record name | Tremuloidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tremuloidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TREMULOIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tremuloidin and where is it found?
A1: this compound is a phenolic glycoside primarily found in plants belonging to the Salicaceae family, such as poplar (Populus) and willow (Salix) species. [, , , , , , , , , , ]. It is part of a group of compounds known as salicinoids, which are characterized by a salicyl alcohol glucoside core that may be further modified by acyl groups [].
Q2: What is the chemical structure of this compound?
A2: this compound consists of a salicin molecule esterified with benzoic acid at the glucose moiety.
Q3: What spectroscopic data is available for this compound?
A3: The structure of this compound has been elucidated through various spectroscopic methods, including:
- NMR (Nuclear Magnetic Resonance): 1D-NMR (1H and 13C) and 2D-NMR (H-H COSY, HSQC, HMBC) have been extensively used to determine the structure and assign the signals of this compound [, , ].
- MS (Mass Spectrometry): ESI-MS and HR-ESIMS have been employed to determine the molecular weight and fragmentation pattern of the compound [, ].
Q4: Does this compound exhibit any biological activities?
A4: Yes, this compound has shown some biological activities in scientific studies:
- Antiviral activity: Research indicates weak antiviral activity against Herpes simplex virus type 1 (HSV-1) and HSV-2 [].
- Anti-Helicobacter pylori activity: While this compound itself did not show strong activity, related compounds isolated alongside it, like 1-[O-β-d-glucopyranosyl(1→2)-β-d-glucopyranosyl]oxy-2-phenol and arbutin cinnamate, exhibited notable antibacterial activity against H. pylori strain 51 [].
Q5: How is this compound metabolized?
A5: Research suggests that this compound can be enzymatically decomposed by esterases, producing this compound and catechol as the main products, along with 6-hydroxycyclohexen-2-one as a byproduct []. This compound itself appears relatively stable under esterase hydrolysis [].
Q6: How does this compound contribute to plant defense mechanisms?
A6: While not directly addressed in the provided research, this compound, as part of the salicinoid group, is thought to contribute to plant defense against herbivores. Studies on related compounds like salicortin and tremulacin suggest that these glycosides may negatively affect insect herbivores by reducing feeding rates and causing potential gut lesions [].
Q7: What analytical methods are used to characterize and quantify this compound?
A7: Various analytical techniques are employed to study this compound:
- UHPLC–MS (Ultra High-Performance Liquid Chromatography–Mass Spectrometry): This technique allows for the separation and identification of this compound and other phenolic compounds in plant extracts [].
- HPLC (High Performance Liquid Chromatography): HPLC is used for isolation and purification of this compound from plant material [].
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is helpful in analyzing volatile compounds found alongside this compound in plant extracts [].
- Spectroscopic Methods: As mentioned earlier, NMR and MS are crucial for structural characterization [, , , , , ].
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